Cas no 869716-04-1 (N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine)

N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine is a specialized organic compound featuring a benzyl-substituted triazole core conjugated with a hydroxylamine-derived functional group. Its structure combines a 1,2,3-triazole moiety, known for stability and bioactivity, with an α,β-unsaturated imine linkage, offering reactivity for further derivatization. The benzyl group enhances lipophilicity, potentially improving membrane permeability in biological applications. This compound is of interest in medicinal chemistry and materials science due to its modular design, enabling use as a building block for heterocyclic synthesis or as a ligand in coordination chemistry. Its defined stereochemistry (E-configuration) ensures consistent reactivity in synthetic pathways.
N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine structure
869716-04-1 structure
Product name:N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine
CAS No:869716-04-1
MF:C12H12N4O
MW:228.249881744385
CID:5235369
PubChem ID:9693192

N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal, 3-[1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]-, oxime
    • N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine
    • Inchi: 1S/C12H12N4O/c17-13-8-4-7-12-10-16(15-14-12)9-11-5-2-1-3-6-11/h1-8,10,17H,9H2
    • InChI Key: RRCBRUQXMGOFAY-UHFFFAOYSA-N
    • SMILES: C(=NO)C=CC1=CN(CC2=CC=CC=C2)N=N1

N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-14592-10.0g
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1 95.0%
10.0g
$3131.0 2025-02-21
Enamine
EN300-14592-0.05g
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1 95.0%
0.05g
$612.0 2025-02-21
Enamine
EN300-14592-0.25g
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1 95.0%
0.25g
$670.0 2025-02-21
Enamine
EN300-14592-2.5g
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1 95.0%
2.5g
$1428.0 2025-02-21
Enamine
EN300-14592-0.5g
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1 95.0%
0.5g
$699.0 2025-02-21
Enamine
EN300-14592-100mg
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1
100mg
$640.0 2023-09-29
Enamine
EN300-14592-5000mg
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1
5000mg
$2110.0 2023-09-29
Enamine
EN300-14592-250mg
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1
250mg
$670.0 2023-09-29
Enamine
EN300-14592-1.0g
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1 95.0%
1.0g
$728.0 2025-02-21
Enamine
EN300-14592-0.1g
N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
869716-04-1 95.0%
0.1g
$640.0 2025-02-21

Additional information on N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine

N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine: A Comprehensive Overview

N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine, with the CAS number 869716-04-1, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a conjugated enamine system and a 1-benzyl-substituted 1,2,3-triazole moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various areas, including drug discovery, catalysis, and polymer chemistry.

The synthesis of N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidenehydroxylamine typically involves multi-step processes that leverage modern organic synthesis techniques. Recent studies have focused on optimizing the reaction conditions to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations in the synthesis pathway. These advancements not only enhance the efficiency of the synthesis but also pave the way for large-scale production of this compound.

One of the most intriguing aspects of this compound is its reactivity under various chemical conditions. The hydroxylamine group is known for its ability to participate in nucleophilic addition reactions, while the triazole moiety can act as a directing group in aromatic substitution reactions. Recent research has demonstrated that this compound can serve as an effective precursor for the synthesis of more complex molecules with tailored functionalities. For example, it has been used as a building block in the construction of bioactive compounds with potential applications in medicinal chemistry.

In terms of applications, N-(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-y)l)prop-2-en-1-ylidenehydroxyliamine) has shown promise in catalytic processes due to its ability to coordinate with metal centers and stabilize reactive intermediates. This property makes it a valuable ligand in homogeneous catalysis, particularly in reactions involving transition metals such as palladium and rhodium. Recent studies have highlighted its role in facilitating cross-coupling reactions and olefin metathesis under mild conditions.

Beyond its chemical applications, this compound has also garnered attention in materials science. Its conjugated system allows for electronic communication between different functional groups, making it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic materials. While these applications are still in the experimental stage, they underscore the versatility of this compound across multiple disciplines.

The structural features of N-(2E)-3-(1-benzyl-)lH-)triazol-)< strong >4- strong > yl ) prop - 2 - en - 1 - ylidenehydroxyli amine strong > also make it an interesting subject for theoretical studies. Computational chemists have employed density functional theory (DFT) calculations to investigate its electronic structure and reactivity patterns. These studies provide valuable insights into the molecular interactions that govern its chemical behavior and guide future experimental work.

In conclusion, < strong > N -( 2 E ) - 3 - ( 1 - benz yl - 1 H - 1 , 2 , 3 - triazol - 4 - yl ) prop - 2 - en - 1 - ylidenehydroxyli amine strong > , with CAS number < strong >8697 strong > , represents a fascinating compound with diverse applications across multiple fields. Its unique structure and reactivity make it a valuable tool for researchers in organic chemistry, catalysis

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